molecular formula C8H14O3 B021125 Hexyl 2-oxoacetate CAS No. 52709-43-0

Hexyl 2-oxoacetate

Cat. No. B021125
CAS RN: 52709-43-0
M. Wt: 158.19 g/mol
InChI Key: SSVITZDGXXOBGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to hexyl 2-oxoacetate, like acetoxy bicyclo[3.1.0]hexenes, can be efficiently achieved through gold(I) catalyzed isomerization steps (Buzas & Gagosz, 2006). This process highlights the potential methodologies that could be adapted for hexyl 2-oxoacetate's synthesis, leveraging the catalytic properties of gold(I) compounds.

Molecular Structure Analysis

Research into compounds with similar molecular structures to hexyl 2-oxoacetate, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, provides insight into the molecular architecture and interactions within these molecules. The crystal structure and intermolecular hydrogen bonding patterns offer valuable information for understanding hexyl 2-oxoacetate’s molecular structure (Zhao Jing-gui, 2005).

Chemical Reactions and Properties

The versatility of hexyl 2-oxoacetate in chemical reactions can be inferred from studies on similar esters and acetates. For instance, the use of 2-hydroxyethylammonium acetate in promoting one-pot, three-component synthesis reactions showcases the potential reactivity and utility of hexyl 2-oxoacetate in multi-component chemical syntheses (Sobhani & Honarmand, 2013).

Physical Properties Analysis

The physical properties of hexyl 2-oxoacetate, such as solubility, boiling point, and melting point, can be understood by examining the properties of structurally related compounds. The study on optimized synthesis conditions for related esters, like hexyl acetate, provides insights into the factors affecting these physical properties and how they can be tailored during synthesis (Shieh & Chang, 2001).

Chemical Properties Analysis

The chemical properties of hexyl 2-oxoacetate, including reactivity, stability, and functional group transformations, can be extrapolated from the behavior of compounds undergoing specific reactions, such as the aminoacetoxylation of alkenes. This reaction provides insights into the potential chemical behavior and applications of hexyl 2-oxoacetate in synthesizing more complex molecules (Liu & Stahl, 2006).

Scientific Research Applications

Food Safety and Shelf Life Enhancement

Hexyl 2-oxoacetate, along with compounds like hexanal and (E)-2-hexenal, has demonstrated potential in improving the safety of fresh-sliced apples. These compounds have shown significant inhibitory effects against pathogenic microorganisms such as Escherichia coli, Salmonella enteritidis, and Listeria monocytogenes, commonly found in raw materials. Their application in food packaging atmospheres can extend shelf life and enhance hygienic safety of minimally processed foods (Lanciotti et al., 2003).

Flavor Compound Synthesis

In the food industry, hexyl acetate is valued for its fruity odor and is used as a green note flavor compound. Its synthesis, particularly through the lipase-catalyzed transesterification of hexanol with triacetin, has been optimized using response surface methodology. Factors like reaction time, temperature, enzyme amount, substrate molar ratio, and added water content have been systematically evaluated for efficient production (Shieh & Chang, 2001).

Green Chemistry and Organic Synthesis

Hexyl 2-oxoacetate plays a role in green chemistry and organic synthesis. For example, it is involved in processes like the Pd(OAc)2-catalyzed acetoxylation and etherification of arene and alkane C-H bonds, where peroxide-based oxidants like Oxone in acetic acid and/or methanol have been effectively used (Desai, Malik, & Sanford, 2006).

Environmental and Ecological Studies

Studies involving compounds related to hexyl 2-oxoacetate, such as 2,4-dichlorophenoxyacetic acid, have examined their impact on species like the jerboa (Jaculus orientalis). These studies help understand the ecological and environmental impacts of certain chemicals, particularly their effects on energy metabolism, morphological perturbation, and oxidative stress in wildlife (Mountassif et al., 2008).

Biochemical Research

Hexyl 2-oxoacetate-related compounds are used in biochemical research to study processes like intramolecular proton transfer. Investigations into the transformation of compounds like 2-hydroxy-2-iminoacetic acid into 2-amino-2-oxoacetic acid contribute to our understanding of hydrogen bonding and molecular interactions (Bankiewicz, Wojtulewski, & Grabowski, 2010).

properties

IUPAC Name

hexyl 2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-3-4-5-6-11-8(10)7-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVITZDGXXOBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623076
Record name Hexyl oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl 2-oxoacetate

CAS RN

52709-43-0
Record name Hexyl oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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